molecular formula C6H11F2N B12978373 (S)-3-(2,2-Difluoroethyl)pyrrolidine

(S)-3-(2,2-Difluoroethyl)pyrrolidine

Cat. No.: B12978373
M. Wt: 135.15 g/mol
InChI Key: FEKPQSLPXNUZCV-YFKPBYRVSA-N
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Description

(S)-3-(2,2-Difluoroethyl)pyrrolidine, often supplied as its hydrochloride salt (CAS 2708342-85-0), is a valuable chiral synthon and building block in medicinal chemistry and asymmetric synthesis. Its core structure incorporates a stereodefined pyrrolidine ring, a privileged scaffold found in numerous bioactive molecules, functionalized with a 2,2-difluoroethyl group. The introduction of fluorine atoms is a widely employed strategy in drug design, as it can profoundly influence the physical, chemical, and pharmacokinetic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity . The 2,2-difluoroethyl group, in particular, is of significant industrial value and is used as a synthetic raw material or intermediate in the manufacture of numerous pharmaceuticals . Researchers utilize this chiral compound as a key precursor in the development of active pharmaceutical ingredients. For instance, closely related (S)-3-(2,2,2-trifluoroethyl)pyrrolidine derivatives have been identified as key components in clinical candidates, such as potent Factor Xa inhibitors developed for their anticoagulant properties . The specific stereochemistry of the (S)-enantiomer makes it an essential substrate for organocatalyzed enantioselective cycloaddition reactions, enabling the construction of complex dispirocyclic scaffolds with multiple stereocenters that are highly relevant in pharmaceutical research . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

(3S)-3-(2,2-difluoroethyl)pyrrolidine

InChI

InChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1

InChI Key

FEKPQSLPXNUZCV-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@@H]1CC(F)F

Canonical SMILES

C1CNCC1CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2,2-Difluoroethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as difluoroethyl halides.

    Chiral Resolution: The chiral center at the 3-position can be introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for (S)-3-(2,2-Difluoroethyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2,2-Difluoroethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the difluoroethyl group or the pyrrolidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design
(S)-3-(2,2-Difluoroethyl)pyrrolidine can serve as a lead compound in the development of new pharmaceuticals. The difluoroethyl group may improve the compound's interaction with biological targets, potentially increasing its potency and selectivity compared to non-fluorinated analogs. Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities, suggesting that this compound could be explored for similar therapeutic effects.

Mechanisms of Action
Understanding the pharmacodynamics and pharmacokinetics of (S)-3-(2,2-Difluoroethyl)pyrrolidine is essential for its application in drug development. Studies focusing on binding affinity to target proteins or receptors can provide insights into its efficacy and safety profiles. Additionally, evaluating metabolic pathways will inform dosage and therapeutic use.

Chemical Biology

Biological Interaction Studies
The unique structure of (S)-3-(2,2-Difluoroethyl)pyrrolidine makes it an interesting candidate for probing biological mechanisms and interactions. Interaction studies can reveal how this compound affects various biological pathways, which is crucial for understanding its potential therapeutic applications.

Material Science

Novel Materials Development
Due to its fluorinated nature, (S)-3-(2,2-Difluoroethyl)pyrrolidine may also find applications in material science. Its properties could be explored in creating advanced materials or coatings that require specific chemical characteristics such as increased hydrophobicity or chemical inertness.

Synthetic Routes

Several synthetic routes can be employed to produce (S)-3-(2,2-Difluoroethyl)pyrrolidine hydrochloride:

  • Starting Materials : The synthesis typically begins with commercially available pyrrolidine derivatives.
  • Fluorination Techniques : The introduction of the difluoroethyl group can be achieved through electrophilic fluorination or nucleophilic substitution reactions.
  • Hydrochloride Formation : The final step involves converting the free base form into its hydrochloride salt by reacting with hydrochloric acid in a suitable solvent.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique PropertiesPotential Applications
(S)-3-(trifluoromethyl)pyrrolidinePyrrolidine ring with trifluoromethylHigher lipophilicity; CNS activityCNS drug development
1-(difluoromethyl)cyclopentylamineCyclopentylamine structureVaried biological activityAntidepressants
4-(difluoromethyl)anilineAniline derivativeApplications in dye and pharmaceuticalsDye synthesis

This table highlights compounds structurally similar to (S)-3-(2,2-Difluoroethyl)pyrrolidine, showcasing their unique features and applications that inform potential research directions.

Mechanism of Action

The mechanism of action of (S)-3-(2,2-Difluoroethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Non-Fluorinated Analog: 3-Ethylpyrrolidine

Replacing the difluoroethyl group with a simple ethyl substituent results in 3-ethylpyrrolidine. Key differences include:

  • Basicity : The difluoroethyl group’s electron-withdrawing effect reduces the pyrrolidine nitrogen’s basicity (predicted pKa ~8.5) compared to the ethyl analog (pKa ~10.2), enhancing membrane permeability in physiological conditions .
  • Lipophilicity : The difluoroethyl group increases logP (predicted ~1.8) versus the ethyl analog (logP ~0.5), improving passive diffusion across lipid bilayers .
  • Metabolic Stability: Fluorination mitigates CYP450-mediated oxidation, granting (S)-3-(2,2-difluoroethyl)pyrrolidine superior metabolic stability compared to its non-fluorinated counterpart .

Monofluoroethyl Analog: 3-(2-Fluoroethyl)pyrrolidine

A single fluorine atom at the ethyl chain introduces intermediate properties:

  • Electron Effects: The monofluoroethyl group exerts a weaker electron-withdrawing effect, resulting in a higher pKa (~9.1) than the difluoroethyl derivative.

Aromatic Fluorinated Pyrrolidines: (S)-1-((S)-2-(4-Fluorophenyl)ethyl)pyrrolidin-3-ol

This compound () features a fluorophenyl group instead of aliphatic fluorine. Key distinctions include:

  • Solubility : Aliphatic fluorination (difluoroethyl) enhances aqueous solubility relative to aromatic fluorination, which increases logP more dramatically .
  • Target Interactions : Aromatic fluorine often engages in π-stacking or dipole interactions with protein targets, whereas aliphatic fluorine primarily influences physicochemical properties .

Thermoresponsive Polymers with Fluorinated Side Chains

The difluoroethyl group lowers the polymer’s phase transition temperature compared to non-fluorinated analogs (e.g., pNIPAM), suggesting analogous solubility benefits in small molecules .

Table 1: Predicted Properties of (S)-3-(2,2-Difluoroethyl)pyrrolidine vs. Analogs

Compound Substituent logP (Predicted) pKa (Predicted) Metabolic Stability
(S)-3-(2,2-Difluoroethyl)pyrrolidine 2,2-Difluoroethyl 1.8 8.5 High
3-Ethylpyrrolidine Ethyl 0.5 10.2 Moderate
3-(2-Fluoroethyl)pyrrolidine 2-Fluoroethyl 1.2 9.1 Moderate-High
(S)-1-((S)-2-(4-Fluorophenyl)ethyl)... 4-Fluorophenyl 2.5 8.7 High

Key Insights:

  • Fluorination Strategy : Geminal difluorination balances lipophilicity and solubility, making (S)-3-(2,2-difluoroethyl)pyrrolidine a versatile intermediate in CNS-targeting drugs, where blood-brain barrier penetration is critical .
  • Stereochemical Impact : The S-configuration optimizes binding to chiral targets, as seen in patented pyrrolidine derivatives (), which prioritize enantiopurity for efficacy .

Q & A

Q. How can conformational analysis via NMR or crystallography guide drug design?

  • Methodological Answer :
  • NOESY/ROESY NMR : Reveals intramolecular interactions (e.g., gauche effects from C-F bonds).
  • X-ray Crystallography : Resolves fluorine’s stereoelectronic impact on ring puckering (e.g., pyrrolidine chair vs. envelope conformations).
  • Cambridge Structural Database : Cross-references with fluorinated pyrrolidines (e.g., 2-ethyl-5-methyl derivatives ) highlight common conformational trends .

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